3-(Thiomorpholine-4-carbonyl)aniline
Overview
Description
3-(Thiomorpholine-4-carbonyl)aniline is a compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . It is a widely studied compound for its various biological activities and potential implications in industries.
Molecular Structure Analysis
The molecular structure of 3-(Thiomorpholine-4-carbonyl)aniline consists of a benzene ring with an amine group and a thiomorpholine-4-carbonyl group attached . The InChI code for this compound is 1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2,1H3 .Physical And Chemical Properties Analysis
3-(Thiomorpholine-4-carbonyl)aniline is a powder that is stored at room temperature . Unfortunately, the search results do not provide more specific physical and chemical properties such as density, boiling point, and melting point .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, 3-(Thiomorpholine-4-carbonyl)aniline is utilized as a building block for the synthesis of various drug candidates. Its structure is often incorporated into molecules that are designed to interact with biological targets, potentially leading to the development of new medications. The compound’s ability to bind to proteins and enzymes can be explored to modulate their activity, which is a fundamental step in drug discovery processes .
Agriculture
Within the agricultural sector, this compound could be investigated for its potential use in the development of new agrochemicals. Its chemical properties might be beneficial in creating compounds that can protect crops from pests or diseases. Research in this area would focus on the compound’s interaction with biological systems at the cellular level to determine its efficacy and safety for use in agriculture .
Materials Science
In the field of materials science, 3-(Thiomorpholine-4-carbonyl)aniline may be studied for its role in the creation of novel polymers or coatings. Its molecular structure could contribute to the development of materials with specific desired properties, such as increased durability or enhanced thermal stability. Researchers might explore how this compound can be polymerized or combined with other substances to create new materials with unique characteristics .
Environmental Science
Environmental science applications might include the use of 3-(Thiomorpholine-4-carbonyl)aniline in the development of sensors or assays for environmental monitoring. Its reactivity with certain pollutants or its ability to form complexes with metals could be valuable in detecting and measuring environmental contaminants. Studies could focus on optimizing the compound’s sensitivity and selectivity for use in environmental analysis .
Biochemistry
In biochemistry, the compound could be used as a reagent or probe to study biochemical pathways and processes. Its interactions with biomolecules can provide insights into the mechanisms of action of various cellular components. It could also serve as a fluorescent or chromogenic marker in assays that investigate enzyme activities, protein interactions, or nucleic acid structures .
Pharmacology
Pharmacological research might leverage 3-(Thiomorpholine-4-carbonyl)aniline to study its effects on physiological systems. This could involve examining its pharmacokinetics, metabolism, and potential therapeutic effects. The compound’s impact on various receptors or ion channels could be assessed to understand its potential as a lead compound for drug development .
properties
IUPAC Name |
(3-aminophenyl)-thiomorpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPGFUJUIVYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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